1-benzyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one
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Overview
Description
1-benzyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a benzyl group and a triazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Mode of Action
It is known that similar compounds, such as tris(benzyltriazolylmethyl)amine (tbta), function as ligands and biochemical tools for protein and enzyme labeling . They stabilize Cu(I) ions, enhancing their catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
The stabilization of cu(i) ions suggests a potential role in biochemical pathways involving copper-catalyzed reactions .
Pharmacokinetics
It is soluble in dmso and dmf, suggesting potential bioavailability .
Result of Action
Similar compounds have shown promising results in stabilizing cu(i) ions, enhancing their catalytic effect in biochemical reactions .
Action Environment
Similar compounds have shown stability without requiring an inert atmosphere or anhydrous conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and piperazine.
Formation of the Triazole Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or triazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the piperazine or triazole rings.
Reduction: Reduced forms of the compound, potentially altering the triazole or benzyl groups.
Substitution: Substituted derivatives with different functional groups replacing the benzyl or triazole moieties.
Scientific Research Applications
1-benzyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-[(1H-1,2,3-triazol-4-yl)methyl]piperazine: Similar structure but with a different triazole ring.
1-benzyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine: Contains a phenyl group instead of a methyl group on the triazole ring.
Uniqueness
1-benzyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group on the triazole ring may enhance its binding affinity to certain targets compared to similar compounds.
Properties
IUPAC Name |
1-benzyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O.2ClH/c1-18-14(16-12-17-18)10-19-7-8-20(15(21)11-19)9-13-5-3-2-4-6-13;;/h2-6,12H,7-11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLDFNKJTZBWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN2CCN(C(=O)C2)CC3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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